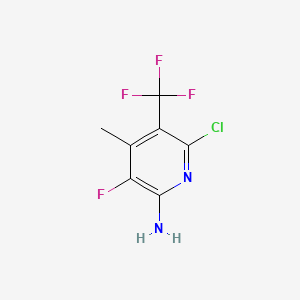
6-Chloro-3-fluoro-4-methyl-5-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of chlorine, fluorine, methyl, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Reduction: The nitro group is reduced to an amine group.
Halogenation: Introduction of chlorine and fluorine atoms.
Alkylation: Introduction of the methyl and trifluoromethyl groups.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Scientific Research Applications
6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-fluoro-4-methyl-2-Pyridinamine: Lacks the trifluoromethyl group.
6-chloro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine: Lacks the fluorine atom.
3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine: Lacks the chlorine atom.
Uniqueness
6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)-2-Pyridinamine is unique due to the combination of chlorine, fluorine, methyl, and trifluoromethyl groups on the pyridine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H5ClF4N2 |
|---|---|
Molecular Weight |
228.57 g/mol |
IUPAC Name |
6-chloro-3-fluoro-4-methyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H5ClF4N2/c1-2-3(7(10,11)12)5(8)14-6(13)4(2)9/h1H3,(H2,13,14) |
InChI Key |
WCLYRVCSACUASA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1F)N)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















